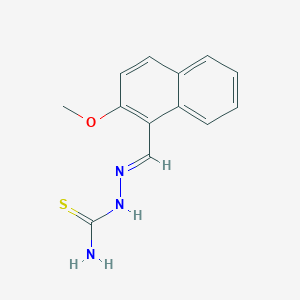

2-methoxy-1-naphthaldehyde thiosemicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 2-metoxi-1-naftalenaldehído tiosemicarbazona es un compuesto químico que pertenece a la clase de las tiosemicarbazonas.

Métodos De Preparación

La síntesis de la 2-metoxi-1-naftalenaldehído tiosemicarbazona generalmente implica la reacción de 2-metoxi-1-naftalenaldehído con tiosemicarbazida. La reacción se lleva a cabo generalmente en una solución de etanol bajo condiciones de reflujo. El producto se purifica luego por recristalización . Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

La 2-metoxi-1-naftalenaldehído tiosemicarbazona experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.

Sustitución: Puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio, y varios catalizadores. Los principales productos formados dependen de las condiciones específicas de reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Biological Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-methoxy-1-naphthaldehyde thiosemicarbazone and its metal complexes. For instance, research indicates that thiosemicarbazones exhibit significant cytotoxicity against various human cancer cell lines. In vitro studies have shown that certain derivatives possess IC50 values indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | K562 (Chronic Myelogenous Leukemia) | 3.36 - 21.35 | 1.82 |

| Palladium(II) complex of thiosemicarbazone | DU145 (Prostate Carcinoma) | 0.01 - 0.02 | N/A |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various bacterial and fungal strains. Studies show that it exhibits moderate to high antibacterial effects, making it a candidate for further development in treating infections .

Coordination Chemistry

In coordination chemistry, this compound serves as a versatile ligand. It has been used to create various metal complexes, which have shown enhanced biological activities compared to their free ligand forms. The stability and reactivity of these complexes are influenced by the nature of the metal ion and the substituents on the thiosemicarbazone .

Industrial Applications

Beyond biological applications, this compound is utilized in the synthesis of other chemical entities and materials, demonstrating its versatility in industrial chemistry. Its role as a precursor or intermediate in synthetic pathways highlights its importance in the development of novel compounds with potential therapeutic applications .

Case Studies

- Antitumor Activity Evaluation : A study conducted on palladium(II) complexes derived from thiosemicarbazones revealed significant antitumor activity against multiple cell lines, showcasing the potential for developing new cancer therapies based on these compounds .

- Antimicrobial Testing : Research on various thiosemicarbazone derivatives indicated promising results against Staphylococcus aureus and Candida species, suggesting potential applications in treating bacterial and fungal infections .

Mecanismo De Acción

El mecanismo de acción de la 2-metoxi-1-naftalenaldehído tiosemicarbazona implica su interacción con iones metálicos y enzimas. Puede formar complejos estables con iones metálicos, que luego pueden interactuar con moléculas y vías biológicas. La capacidad del compuesto para inhibir enzimas se debe a su unión a los sitios activos, lo que bloquea la actividad de la enzima .

Comparación Con Compuestos Similares

Compuestos similares a la 2-metoxi-1-naftalenaldehído tiosemicarbazona incluyen otras tiosemicarbazonas como:

- 2-metoxi-1-naftalenaldehído N-(4-metilfenil)tiosemicarbazona

- 2-metoxi-1-naftalenaldehído N-(4-clorofenil)tiosemicarbazona Estos compuestos comparten características estructurales similares pero difieren en sus sustituyentes, lo que puede afectar sus propiedades químicas y actividades biológicas. La singularidad de la 2-metoxi-1-naftalenaldehído tiosemicarbazona reside en sus sustituyentes específicos, que confieren reactividad y potenciales aplicaciones distintas .

Actividad Biológica

2-Methoxy-1-naphthaldehyde thiosemicarbazone (MNT) is a compound belonging to the thiosemicarbazone class, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MNT, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by various research findings and case studies.

MNT is synthesized through the reaction of 2-methoxy-1-naphthaldehyde with thiosemicarbazide, typically in an ethanol solution under reflux conditions. The compound exhibits a unique mechanism of action that involves the formation of stable complexes with metal ions, which can interact with biological pathways and molecules. Specifically, MNT can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of MNT. For instance, in a study involving various thiosemicarbazones, MNT demonstrated superior cytotoxicity against human lung cancer cells (H460) with an IC50 value of 10.90 μM, outperforming other tested compounds . Another study revealed that MNT exhibited antiproliferative activity across different tumor cell lines, including HuTu80 and MCF7, indicating its broad-spectrum efficacy against cancer cells .

Comparative Anticancer Activity

The following table summarizes the IC50 values of MNT compared to other thiosemicarbazones:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 10.90 | H460 |

| 2-Acetyl-pyridine thiosemicarbazone | 14.34 | H460 |

| 5-Fluorouracil (5-FU) | Varies | Various |

This data suggests that MNT is a promising candidate for further development as a chemotherapeutic agent due to its potent activity at low concentrations .

Antimicrobial Activity

MNT has also been evaluated for its antimicrobial properties. Studies indicate that thiosemicarbazones exhibit varying levels of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, metal complexes derived from thiosemicarbazones have shown enhanced antimicrobial effects compared to their free ligand forms .

Antimicrobial Efficacy

The following table outlines the antimicrobial activity of MNT and related compounds:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL | |

| Complexed Thiosemicarbazones | Pseudomonas aeruginosa | 8-16 μg/mL |

These findings support the potential use of MNT in treating infections caused by resistant bacterial strains .

Enzyme Inhibition Studies

MNT's ability to inhibit specific enzymes has been a focal point in research. The compound's interaction with topoisomerase II has been documented, suggesting it could serve as a lead compound for developing new anticancer drugs targeting this enzyme .

Case Studies

Propiedades

Número CAS |

65110-22-7 |

|---|---|

Fórmula molecular |

C13H13N3OS |

Peso molecular |

259.33 g/mol |

Nombre IUPAC |

[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)/b15-8+ |

Clave InChI |

DXTYDDVJOBCCHE-OVCLIPMQSA-N |

SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |

SMILES isomérico |

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=S)N |

SMILES canónico |

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |

Key on ui other cas no. |

65110-22-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.